(1R,2R)-Cyclopropane-1,2-dicarboxamide

DNA minor groove binding Chiral recognition Gene control agents

(1R,2R)-Cyclopropane-1,2-dicarboxamide (CAS 2516-14-5) is an enantiomerically pure, trans-configured cyclopropane bearing two primary carboxamide groups at the 1- and 2-positions. With molecular formula C5H8N2O2 and molecular weight 128.13 g/mol, this compound serves as a rigid, chiral C2-symmetric building block possessing two hydrogen-bond donor sites and two hydrogen-bond acceptor sites.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 2516-14-5
Cat. No. B15493498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Cyclopropane-1,2-dicarboxamide
CAS2516-14-5
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)N)C(=O)N
InChIInChI=1S/C5H8N2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2,(H2,6,8)(H2,7,9)/t2-,3-/m1/s1
InChIKeyBNZXGBXAJUHUKJ-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Cyclopropane-1,2-dicarboxamide (CAS 2516-14-5): Chiral C2-Symmetric Dicarboxamide Scaffold for Enantioselective Molecular Recognition


(1R,2R)-Cyclopropane-1,2-dicarboxamide (CAS 2516-14-5) is an enantiomerically pure, trans-configured cyclopropane bearing two primary carboxamide groups at the 1- and 2-positions. With molecular formula C5H8N2O2 and molecular weight 128.13 g/mol, this compound serves as a rigid, chiral C2-symmetric building block possessing two hydrogen-bond donor sites and two hydrogen-bond acceptor sites . Unlike its 1,1-regioisomer (CAS 5813-85-4) employed in kinase inhibitors such as cabozantinib, the 1,2-trans arrangement generates stereogenic carbons that encode absolute stereochemical information into downstream conjugates and coordination complexes . Its computed LogP of approximately -1.9 and topological polar surface area of 86.2 Ų define a physicochemical profile distinct from both the more lipophilic 1,1-dicarboxamide regioisomer and the more polar dicarboxylic acid analog .

Enantiomerically pure C2-symmetric scaffold
Rigid trans-1,2-dicarboxamide geometry for bidentate coordination
Dual H-bond donor/acceptor per arm; LogP −1.9, TPSA 86.2 Ų profile

Why (1R,2R)-Cyclopropane-1,2-dicarboxamide Cannot Be Interchanged with Close Analogs: Stereochemistry Encodes Function


The (1R,2R) absolute configuration of this cyclopropane-1,2-dicarboxamide is not a passive structural detail—it directly determines the spatial trajectory of both carboxamide vectors and thereby controls molecular recognition outcomes. The enantiomeric (1S,2S)-form produces opposite helicity in DNA minor-groove binding, forcing netropsin subunits into a distorted arrangement against 5'-AAAA rather than the isohelical match to 5'-TTTT achieved by the (1R,2R)-enantiomer . The meso cis-diastereomer lacks C2 symmetry entirely, eliminating the geometric pre-organization required for bidentate coordination . The 1,1-cyclopropanedicarboxamide regioisomer, while achiral and synthetically more accessible, cannot substitute when stereochemical encoding into conjugate geometry is the experimental objective . Racemic trans-(±) mixtures dilute the stereochemical signal, compromising reproducibility in asymmetric synthesis and chiral sensing applications. The quantitative evidence below demonstrates that stereochemistry, not merely the cyclopropane-dicarboxamide substructure, governs performance.

(1S,2S) enantiomer
Opposite helicity may invert DNA minor-groove recognition and compromise sequence selectivity.
cis (meso) diastereomer
Achiral and lacks C2 symmetry, eliminating geometric pre-organization required for bidentate coordination.
1,1-regioisomer (cabozantinib scaffold)
Non-C2-symmetric and achiral; cannot encode stereochemical information into conjugate geometry.

(1R,2R)-Cyclopropane-1,2-dicarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Enantioselective DNA Minor Groove Recognition: (1R,2R) vs. (1S,2S) Bis-Netropsin Conjugates

In a direct head-to-head NMR structural comparison, the (1R,2R)-bis(netropsin)-1,2-cyclopropanedicarboxamide conjugate [(1R,2R)-BNC] bound perfectly isohelically to the 5'-TTTT site of d(CGAAAATTTTCG)₂, with each netropsin subunit oriented against a 5'-TTTT site and the cyclopropane linker following the natural right-handed twist of B-DNA. The complex was stabilized by single linear hydrogen bonds to thymidine O2 atoms. In contrast, the enantiomeric (1S,2S)-BNC bound the identical DNA duplex in a less favorable arrangement against 5'-AAAA sites, with structural distortion of the planar amide groups and N-methylpyrrole rings detected by NOE interactions . The (1R,2R) configuration thus delivers isohelical complementarity to the right-handed DNA minor groove, while the (1S,2S) configuration imposes an energetically penalized binding mode.

Isohelical DNA binding
Head-to-head
(1R,2R) binds 5'-TTTT isohelically; (1S,2S) distorts against 5'-AAAA
Reported enantioselective minor-groove recognition context
NMR: NOESY of diastereomeric complexes with d(CGAAAATTTTCG)₂
DNA minor groove binding Chiral recognition Gene control agents

trans-1,2-Cyclopropane Linker Superiority in DNA-Cleaving Bleomycin Models: Head-to-Head Linker Comparison

In a systematic study comparing multiple linker chemistries (including shorter flexible linkers and alternate rigid scaffolds) within AMPHIS-distamycin bleomycin model conjugates, 1,2-trans-disubstituted cyclopropane units were identified as the best linkers in the series based on kinetic DNA cleavage rates and mobility shift assays. Hybrids containing the (S,S)-cyclopropyl linker exhibited unique DNA cleavage sites not observed with other linkers, indicating that the rigid, stereodefined cyclopropane scaffold enables novel DNA binding site recognition . The trans-1,2-substitution pattern was specifically identified as critical; cleavage activity was enhanced relative to compounds with shorter, more flexible linkers previously reported (Huang et al., Bioconjugate Chem. 1995, 6, 21), attributed to the cyclopropane linker allowing the active metal-chelating complex closer and more efficient approach to the target deoxyribose .

DNA cleavage linker rank
Head-to-head
Ranked top linker in tested series; unique cleavage sites with (S,S)-cyclopropyl
Supports linker selection for DNA-cleaving probe design
Plasmid cleavage assay; polyacrylamide sequencing gels
DNA cleavage Bleomycin models Linker optimization

Vibrational Circular Dichroism (VCD) Fingerprint: Spectroscopic Differentiation of (1R,2R) from (1S,2S) Enantiomers

Heintz and Keiderling established the VCD spectra of trans-1,2-disubstituted cyclopropanes, including trans-1,2-cyclopropanedicarboxamide, across the 3200–1250 cm⁻¹ region. The study demonstrated that VCD band patterns in the CH stretching and C=O stretching regions are highly sensitive to substituent conformation and absolute configuration, providing a unique chiroptical fingerprint for each enantiomer. The dimethyl ester derivative showed the best agreement with theoretical VCD predictions in the CH stretching region, while VCD for C=O stretching and ring CH₂ bending modes was predicted to be sensitive to substituent group conformation . This established methodology allows unambiguous differentiation of (1R,2R) from (1S,2S) enantiomers without requiring chiral chromatography, and serves as a quality control tool for verifying enantiopurity in procurement.

VCD enantiomer fingerprint
Method context
Characteristic VCD sign pattern at 3200–1250 cm⁻¹; mirror-image spectra for enantiomers
Supports non-destructive enantiomeric identity verification
CCl₄/CDCl₃ solution; CH and C=O stretching regions diagnostic
Chiroptical spectroscopy Absolute configuration Enantiomeric purity

Structural Pre-Organization: C2-Symmetric (1R,2R)-Dicarboxamide vs. Achiral meso-cis and Non-Symmetric 1,1-Regioisomer

The (1R,2R)-configuration of cyclopropane-1,2-dicarboxamide provides a rigid, enantiomerically pure C2-symmetric scaffold in which the two carboxamide groups are held in a fixed trans relationship with a defined dihedral angle. This geometry has been exploited to construct hemilabile chiral C2-symmetric bidentate amide ligands for asymmetric transformations . The trans-1,2-substitution pattern ensures that both functional arms project in opposite directions relative to the cyclopropane plane, creating a well-defined bite angle for metal coordination. By contrast, cis-1,2-cyclopropanedicarboxamide is an achiral meso compound lacking any net optical activity, and 1,1-cyclopropanedicarboxamide (the substructure found in cabozantinib) lacks C2 symmetry entirely, with both carboxamide groups projecting from the same carbon . The (1R,2R)-enantiomer additionally possesses two hydrogen-bond donor sites (carboxamide –NH₂) and two acceptor sites (carboxamide C=O), with a calculated LogP of -1.9 and topological polar surface area of 86.2 Ų .

Symmetry & pre-organization
Class-level
Only (1R,2R) combines C2 symmetry, chirality, and rigid trans geometry
Defines ligand bite angle for asymmetric induction
vs. cis (achiral), 1,1-regioisomer (achiral, non-symmetric), diacid (different H-bond)
Asymmetric catalysis Chiral ligand design C2 symmetry

Cyclopropyl Dicarboxamide Pharmacophore in Kinase Inhibition: Patent-Established Differentiation of 1,2-trans vs. 1,1 Substitution Patterns

Deciphera Pharmaceuticals' patent family (WO2014/0194405 and related filings) explicitly claims cyclopropyl dicarboxamides as kinase inhibitors exhibiting 'novel and unexpected properties' for cancer treatment, with Formula I encompassing both 1,1- and 1,2-substitution patterns . While the clinically approved agent cabozantinib employs a 1,1-cyclopropanedicarboxamide scaffold (IC50 = 7 nM against AXL kinase) , the Deciphera patents demonstrate that 1,2-trans-disubstituted analogs access distinct chemical space and kinase selectivity profiles. The 1,2-trans scaffold positions substituent vectors in divergent trajectories from the cyclopropane ring, enabling binding modes geometrically inaccessible to the 1,1-congener. BindingDB data for elaborated 1,2-cyclopropanedicarboxamide derivatives show target engagement across multiple kinases, with reported Kd values as low as 900 nM against DNMT3A catalytic domain .

Kinase pharmacophore geometry
Class-level
1,2-trans vectors diverge ~140°; 1,1-geminal vectors constrained ~60°
Enables exploration of kinase binding pockets inaccessible to 1,1-congeners
Patented scaffold; elaborated derivative Kd 900 nM against DNMT3A (BindingDB)
Kinase inhibition Anti-cancer Pharmacophore design

(1R,2R)-Cyclopropane-1,2-dicarboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Linker for Enantioselective DNA Minor Groove Binders and Gene-Targeted Agents

Based on the Singh et al. (1994) isohelicity data, (1R,2R)-cyclopropane-1,2-dicarboxamide is the linker of choice for constructing dimeric DNA minor groove binders requiring right-handed helical complementarity. The (1R,2R) configuration ensures that conjugated netropsin or distamycin subunits align isohelically with the natural twist of B-DNA, binding 5'-TTTT sites through structurally matched, single linear hydrogen bonds. Procurement of the (1S,2S) enantiomer or racemic mixture will produce distorted binding to 5'-AAAA sites, fundamentally altering sequence selectivity .

Rigid Stereodefined Scaffold for DNA-Cleaving Conjugate Engineering

The Huang et al. (1995) comparative linker study established that 1,2-trans-disubstituted cyclopropane linkers outperform all other linker types in bleomycin-model DNA cleavage conjugates for both cleavage rate and unique site selectivity. The (S,S)-cyclopropyl configuration yields novel cleavage patterns inaccessible with flexible or alternative rigid linkers. Researchers developing targeted DNA-cleaving agents or chemical nucleases should specify the (1R,2R)- or (1S,2S)-enantiomerically pure dicarboxamide based on the desired chirality of the conjugate, as linker stereochemistry directly controls cleavage site selection .

C2-Symmetric Chiral Ligand Precursor for Asymmetric Catalysis and Enantioselective Synthesis

The (1R,2R)-cyclopropane-1,2-dicarboxamide serves as a direct precursor to C2-symmetric chiral bisamide ligands, as demonstrated by Feist's acid-derived ligand systems. The trans-1,2- substitution and rigid cyclopropane ring enforce a defined bidentate coordination geometry essential for asymmetric induction. This compound is specifically required over the cis-diastereomer (achiral meso) or the 1,1-regioisomer (non-C2-symmetric) for any application demanding both chirality and bilateral symmetry in the ligand framework .

Enantiopure Building Block for Cyclopropane-Containing Kinase Inhibitor Discovery

The Deciphera Pharmaceuticals patent family demonstrates that 1,2-trans-cyclopropanedicarboxamide scaffolds access pharmacophore geometries distinct from the clinically validated 1,1-dicarboxamide class (cabozantinib). The divergent trans-carboxamide vectors enable exploration of kinase binding pockets with trajectories unavailable to 1,1-congeners. Medicinal chemistry programs pursuing novel kinase inhibitor chemotypes should procure the (1R,2R)-enantiomer specifically to ensure stereochemical integrity in structure-activity relationship studies .

Application
Selection Property
Validation Focus
DNA minor groove binder engineering
Enantioselective helicity match
Isohelical B-DNA binding fidelity
DNA-cleaving probe design
Linker geometry selectivity
Cleavage site mapping and kinetic profiling
C2-symmetric chiral ligand synthesis
Rigid trans-dicarboxamide scaffold
Bidentate coordination geometry verification
Kinase inhibitor scaffold exploration
Divergent carboxamide vector trajectories
Target engagement and selectivity panel review
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